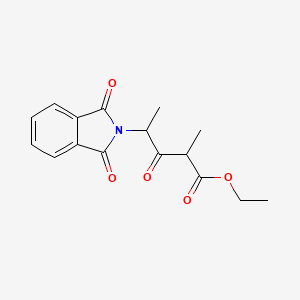![molecular formula C22H28N6NaO17P3 B13806160 sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylpyridine adenine dinucleotide phosphate sodium salt: is a synthetic analog of nicotinamide adenine dinucleotide phosphate. It is a coenzyme involved in various biochemical reactions, particularly those related to electron transport and redox reactions. This compound is widely used in biochemical and medical research due to its ability to mimic the natural coenzyme’s functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves the acetylation of the pyridine ring in the presence of adenine dinucleotide phosphate. The acetylation process introduces an acetyl group to the pyridine nitrogen, resulting in the formation of 3-acetylpyridine. This compound is then coupled with adenine dinucleotide phosphate to yield 3-Acetylpyridine adenine dinucleotide phosphate sodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
3-Acetylpyridine adenine dinucleotide phosphate sodium salt is used extensively in scientific research due to its versatility and functional properties:
Chemistry: It serves as a model compound for studying redox reactions and electron transport mechanisms.
Biology: It is used in enzymatic assays to investigate the role of coenzymes in metabolic pathways.
Medicine: Research involving this compound helps in understanding diseases related to mitochondrial dysfunction and oxidative stress.
Industry: It is utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves its role as an electron transporter in various enzymatic activities. It can be alternately oxidized and reduced, facilitating electron transfer in biochemical reactions. This compound can substitute for nicotinamide adenine dinucleotide phosphate as a hydrogen-accepting cofactor in many dehydrogenase reactions, making it a valuable tool for studying oxidative phosphorylation and other redox processes .
Comparaison Avec Des Composés Similaires
Nicotinamide adenine dinucleotide phosphate: A natural coenzyme involved in redox reactions.
3-Acetylpyridine hypoxanthine dinucleotide: An analog used in mechanistic studies of nicotinamide adenine dinucleotide-dependent enzymes.
3-Acetylpyridine adenine dinucleotide, reduced form: A reduced form of the compound used in various biochemical assays.
Uniqueness: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt is unique due to its higher oxidation potential compared to nicotinamide adenine dinucleotide phosphate. This property makes it more stable and efficient in redox reactions, providing a valuable alternative in biochemical research .
Propriétés
Formule moléculaire |
C22H28N6NaO17P3 |
|---|---|
Poids moléculaire |
764.4 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-16(31)18(44-46(33,34)35)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,21-,22-;/m1./s1 |
Clé InChI |
MYZXMORFLDDHGY-VNNAABHFSA-M |
SMILES isomérique |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
SMILES canonique |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


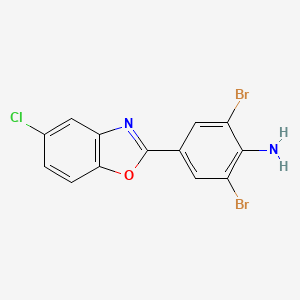
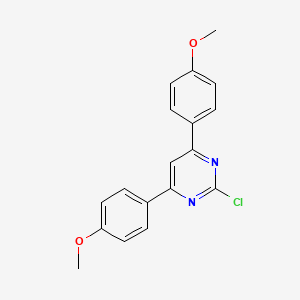
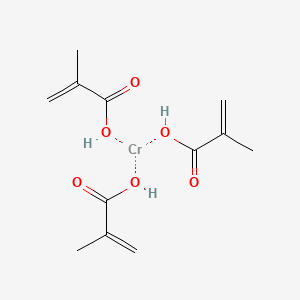
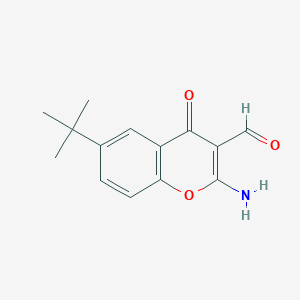

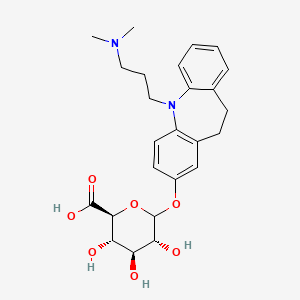



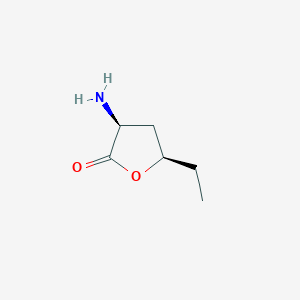
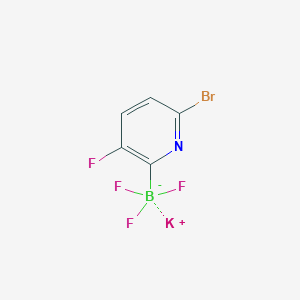
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
